4-(dibenzo[b,d]thiophen-3-yl)-2-(2-fluorophenyl)-5-phenyl-1H-imidazole
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Overview
Description
4-DIBENZO[B,D]THIOPHEN-3-YL-2-(2-FLUOROPHENYL)-5-PHENYL-1H-IMIDAZOLE is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a dibenzothiophene moiety, a fluorophenyl group, and a phenyl group attached to an imidazole ring. It is of significant interest in the field of organic electronics and materials science due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-DIBENZO[B,D]THIOPHEN-3-YL-2-(2-FLUOROPHENYL)-5-PHENYL-1H-IMIDAZOLE typically involves multi-step organic reactions. One common approach is the Suzuki coupling reaction, which involves the reaction of dibenzo[b,d]thiophen-3-yl boronic acid with 2-(2-fluorophenyl)-5-phenyl-1H-imidazole under palladium-catalyzed conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-DIBENZO[B,D]THIOPHEN-3-YL-2-(2-FLUOROPHENYL)-5-PHENYL-1H-IMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-DIBENZO[B,D]THIOPHEN-3-YL-2-(2-FLUOROPHENYL)-5-PHENYL-1H-IMIDAZOLE has several scientific research applications:
Organic Electronics: It is used as a hole-blocking material in organic light-emitting diodes (OLEDs) due to its high thermal stability and excellent electronic properties.
Photovoltaics: The compound is explored as a potential material for organic solar cells due to its ability to facilitate efficient charge transport.
Biological Imaging: Its fluorescent properties make it suitable for use in biological imaging and sensing applications.
Chemical Sensors: The compound can be used in the development of chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 4-DIBENZO[B,D]THIOPHEN-3-YL-2-(2-FLUOROPHENYL)-5-PHENYL-1H-IMIDAZOLE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]furan derivatives: These compounds share a similar core structure but differ in their electronic properties and applications.
Benzothiophene derivatives: These compounds have a thiophene ring fused to a benzene ring and are used in similar applications such as OLEDs and photovoltaics.
Uniqueness
4-DIBENZO[B,D]THIOPHEN-3-YL-2-(2-FLUOROPHENYL)-5-PHENYL-1H-IMIDAZOLE is unique due to the presence of both fluorophenyl and phenyl groups attached to the imidazole ring, which enhances its electronic properties and makes it suitable for high-performance electronic applications .
Properties
Molecular Formula |
C27H17FN2S |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
4-dibenzothiophen-3-yl-2-(2-fluorophenyl)-5-phenyl-1H-imidazole |
InChI |
InChI=1S/C27H17FN2S/c28-22-12-6-4-11-21(22)27-29-25(17-8-2-1-3-9-17)26(30-27)18-14-15-20-19-10-5-7-13-23(19)31-24(20)16-18/h1-16H,(H,29,30) |
InChI Key |
NUADQZWXCJPIKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3F)C4=CC5=C(C=C4)C6=CC=CC=C6S5 |
Origin of Product |
United States |
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